3,4-Diaminophenol hydrochloride
Overview
Description
3,4-Diaminophenol hydrochloride is an organic compound with the molecular formula C6H8N2O·HCl. It is a derivative of phenol, characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diaminophenol hydrochloride typically involves several steps:
Nitration: The acylated product is then nitrated using a nitrate to produce 3-nitro-4-acetaminophenol acetate.
Hydrolysis: The nitro compound is hydrolyzed using carbethoxy or potassium hydrate to yield 4-amino-3-nitrophenol.
Reduction: Finally, the nitro group is reduced using entozon to obtain 3,4-Diaminophenol.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves controlled reaction conditions to ensure high yield and purity, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Diaminophenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as entozon and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions include quinones, substituted phenols, and various amino derivatives .
Scientific Research Applications
3,4-Diaminophenol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Diaminophenol hydrochloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminophenol: Another isomer with similar properties but different reactivity.
2,5-Diaminophenol: Known for its distinct oxidation behavior compared to 3,4-Diaminophenol.
Uniqueness
3,4-Diaminophenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability .
Properties
IUPAC Name |
3,4-diaminophenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-5-2-1-4(9)3-6(5)8;/h1-3,9H,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLIJRZJTLXEMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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